

Spectroscopic analysis of 3-Hydroxyisonicotinamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Hydroxyisonicotinamide

Cat. No.: B160976

[Get Quote](#)

Spectroscopic Analysis of 3-Hydroxyisonicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Hydroxyisonicotinamide**, a key pyridine derivative with significant potential in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for its identification, characterization, and quality control.

Introduction

3-Hydroxyisonicotinamide, also known as 3-hydroxy-4-pyridinecarboxamide, possesses a unique molecular architecture combining a pyridine ring, a hydroxyl group, and a carboxamide functional group. This arrangement imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for its application in research and development. This guide presents predicted spectroscopic data and detailed experimental protocols to facilitate its study.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **3-Hydroxyisonicotinamide**, the following data is based on established spectroscopic principles

and predictive models. These values serve as a robust reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of **3-Hydroxyisonicotinamide** in solution.

Table 1: Predicted ^1H NMR Data for **3-Hydroxyisonicotinamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	Singlet	1H	H-2
~7.0	Doublet	1H	H-5
~8.3	Doublet	1H	H-6
~7.5 (broad)	Singlet	1H	-NH ₂
~7.8 (broad)	Singlet	1H	-NH ₂
~10.0 (broad)	Singlet	1H	-OH

Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm). The amide and hydroxyl proton signals are expected to be broad and their chemical shifts can be highly dependent on solvent and concentration.

Table 2: Predicted ^{13}C NMR Data for **3-Hydroxyisonicotinamide**

Chemical Shift (δ , ppm)	Assignment
~150	C-2
~155	C-3
~125	C-4
~115	C-5
~145	C-6
~170	C=O (Amide)

Note: Predicted shifts are relative to a standard internal reference (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **3-Hydroxyisonicotinamide**

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch (Phenol)
3350-3150	Medium (two bands)	N-H Stretch (Amide)
~3100	Medium	Aromatic C-H Stretch
~1650	Strong	C=O Stretch (Amide I)
~1600, ~1470	Medium	Aromatic C=C Stretch
~1590	Medium	N-H Bend (Amide II)
~1400	Medium	O-H Bend (Phenol)
~1250	Medium	C-N Stretch
~1200	Medium	C-O Stretch (Phenol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for **3-Hydroxyisonicotinamide**

m/z	Interpretation
138	[M] ⁺ , Molecular Ion
122	[M - NH ₂] ⁺
110	[M - C=O] ⁺
94	[M - C(O)NH ₂] ⁺

Note: Fragmentation is predicted based on the stability of the resulting fragments. The molecular ion peak is expected at an m/z of 138, corresponding to the molecular weight of **3-Hydroxyisonicotinamide** (C₆H₆N₂O₂).[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-Hydroxyisonicotinamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

- **3-Hydroxyisonicotinamide** sample
- Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
- NMR tubes (5 mm)
- Internal standard (e.g., Tetramethylsilane - TMS)

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-Hydroxyisonicotinamide** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
 - Add a small amount of TMS as an internal standard (0 ppm reference).
 - Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

Materials:

- **3-Hydroxyisonicotinamide** sample
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr to remove any moisture.
 - In an agate mortar, grind a small amount (1-2 mg) of **3-Hydroxyisonicotinamide** with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.

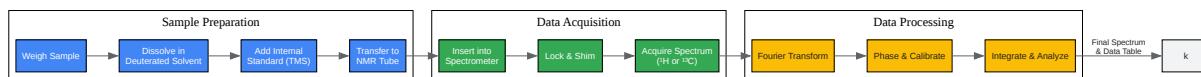
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

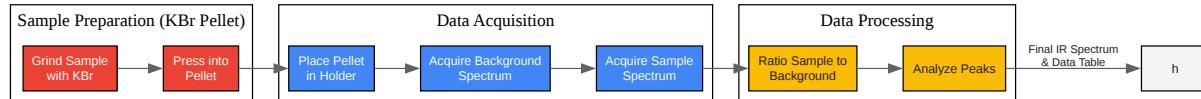
Materials:

- **3-Hydroxyisonicotinamide** sample
- High-purity solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)


Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **3-Hydroxyisonicotinamide** (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system. The solvent should be compatible with the ionization technique being used. For ESI, a mixture of methanol or acetonitrile and water is common.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI) to optimal values for the analyte.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
- If fragmentation data is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).


Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

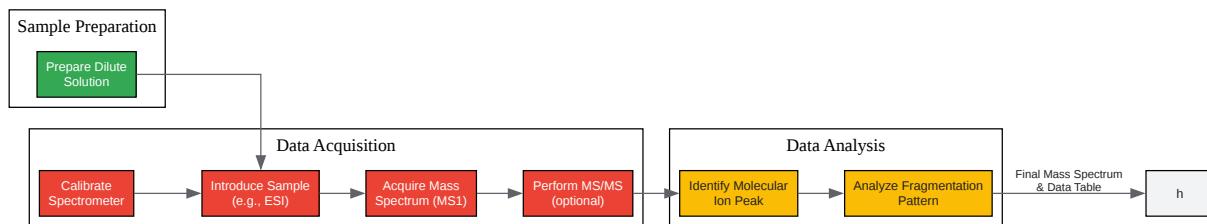

[Click to download full resolution via product page](#)

Figure 1. Workflow for NMR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Figure 2. Workflow for IR Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Figure 3. Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a foundational spectroscopic dataset and detailed experimental protocols for the analysis of **3-Hydroxyisonicotinamide**. The predicted NMR, IR, and MS data offer a valuable reference for researchers, scientists, and drug development professionals. Adherence to the outlined experimental workflows will ensure the acquisition of high-quality, reproducible data, which is essential for the confident identification and characterization of this important molecule. Experimental verification of the predicted data is strongly encouraged to build a comprehensive and validated spectroscopic library for **3-Hydroxyisonicotinamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic analysis of 3-Hydroxyisonicotinamide (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b160976#spectroscopic-analysis-of-3-hydroxyisonicotinamide-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com